3-[(2-aminoethyl)amino]benzoicaciddihydrochloride
Description
3-[(2-aminoethyl)amino]benzoicaciddihydrochloride is a chemical compound with the molecular formula C9H12N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its versatility and is often utilized in the synthesis of other complex molecules.
Properties
IUPAC Name |
3-(2-aminoethylamino)benzoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-4-5-11-8-3-1-2-7(6-8)9(12)13;;/h1-3,6,11H,4-5,10H2,(H,12,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCDKYBYOFLTLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCCN)C(=O)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-aminoethyl)amino]benzoicaciddihydrochloride typically involves the reaction of 3-nitrobenzoic acid with ethylenediamine under controlled conditions. The reaction proceeds through a series of steps including reduction, substitution, and acidification to yield the final product. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality. The use of advanced analytical techniques ensures that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
3-[(2-aminoethyl)amino]benzoicaciddihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: It can be reduced to yield different amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various amine derivatives, substituted benzoic acids, and other complex organic molecules. These products are often used as intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Scientific Research Applications
3-[(2-aminoethyl)amino]benzoicaciddihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of various pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2-aminoethyl)amino]benzoicaciddihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethylamino)benzoic acid
- 2-(2-Aminoethylamino)benzoic acid
- 4-(2-Aminoethylamino)benzoic acid
Uniqueness
3-[(2-aminoethyl)amino]benzoicaciddihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Biological Activity
3-[(2-aminoethyl)amino]benzoic acid dihydrochloride, also known as 3-(2-aminoethyl)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(2-aminoethyl)amino]benzoic acid dihydrochloride is C9H12Cl2N2O2, and it features an amino group attached to a benzoic acid moiety. This structure enables various interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
1. Anti-Cholinesterase Activity
Research indicates that compounds similar to 3-[(2-aminoethyl)amino]benzoic acid exhibit significant anti-cholinesterase activity. This activity is critical in the treatment of neurodegenerative diseases such as Alzheimer's disease. For instance, studies have shown that certain derivatives can inhibit acetylcholinesterase (AChE) with IC50 values ranging from 0.10 to 5.10 μM, suggesting a strong potential for cognitive enhancement therapies .
2. Anticancer Properties
The compound has demonstrated promising anticancer activity against various cell lines. In vitro studies have reported IC50 values as low as 3.0 μM against the A549 lung cancer cell line, indicating potent antiproliferative effects. Other derivatives also showed comparable efficacy to established chemotherapeutics like doxorubicin .
Biological Activities Summary Table
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anti-Cholinesterase | AChE | 0.10 - 5.10 | |
| Anticancer | A549 | 3.0 | |
| Anticancer | MCF-7 | <10 | |
| Enzyme Inhibition | Various Enzymes | Variable |
Case Studies
Case Study: Anticancer Activity Assessment
In a recent study focusing on the anticancer properties of various benzoic acid derivatives, researchers evaluated the effects of 3-[(2-aminoethyl)amino]benzoic acid on human cancer cell lines. The study involved administering different concentrations of the compound to MCF-7 (breast cancer) and A549 (lung cancer) cell lines over a period of 48 hours. The results indicated a dose-dependent inhibition of cell proliferation, with significant reductions in cell viability at concentrations above 3 μM.
Findings:
- MCF-7 Cell Line: Showed reduced viability with an IC50 value <10 μM.
- A549 Cell Line: Demonstrated potent inhibition with an IC50 value of 3.0 μM.
These findings suggest that this compound could be further explored for its potential use in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
